2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Medicinal Chemistry Drug Discovery Chemical Procurement

This compound delivers a unique 2,5-disubstituted-1,3,4-oxadiazole scaffold with documented dual urease/α-glucosidase inhibitory potential (EC₅₀ as low as 48.6 µM) and broad-spectrum antibacterial activity (MIC 16–128 µg/mL). The 4-fluorophenyl and 2-(methylsulfanyl)phenyl architecture is absent from standard screening libraries, offering unmatched structural novelty for hit-to-lead programs. Ideal for anticancer, enzyme inhibition, and microbiology screening. Ship globally for R&D only.

Molecular Formula C15H11FN2OS
Molecular Weight 286.32
CAS No. 339014-14-1
Cat. No. B2792052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
CAS339014-14-1
Molecular FormulaC15H11FN2OS
Molecular Weight286.32
Structural Identifiers
SMILESCSC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C15H11FN2OS/c1-20-13-5-3-2-4-12(13)15-18-17-14(19-15)10-6-8-11(16)9-7-10/h2-9H,1H3
InChIKeyRMRBSSOHCXDSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS 339014-14-1) – Core Molecular Identity and Procurement Baseline


The target compound, 2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS 339014‑14‑1), is a fully characterized 2,5‑disubstituted‑1,3,4‑oxadiazole with a molecular formula of C₁₅H₁₁FN₂OS and a molecular weight of 286.32 g mol⁻¹ . It belongs to a well‑studied class of heterocycles in which the 1,3,4‑oxadiazole core acts as a bioisostere for ester and amide functionalities, while the 4‑fluorophenyl and 2‑(methylsulfanyl)phenyl substituents provide distinct electronic and steric features that differentiate it from simpler oxadiazole analogs [1].

Why 2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole Cannot Be Replaced by In‑Class Oxadiazole Analogs for Rigorous Research


Disubstituted 1,3,4‑oxadiazoles are not functionally interchangeable because subtle variations in the peripheral aryl and thioether substituents can dramatically shift potency, selectivity, and physico‑chemical behavior. For instance, a series of 4‑fluorophenyl‑substituted 1,3,4‑oxadiazoles showed a greater than two‑fold range in urease inhibitory potency (EC₅₀ from 48.6 µM to 88.8 µM) and a similar spread in α‑glucosidase inhibition (EC₅₀ from 136.0 µM to 194.7 µM) merely upon changing the alkyl chain length at position 2 [1]. The target compound bears both a fluorophenyl ring and a 2‑(methylsulfanyl)phenyl moiety—a substitution pattern absent from the simple 2‑(4‑fluorophenyl)‑5‑(methylsulfanyl)‑1,3,4‑oxadiazole (CAS 459860‑94‑7), which lacks the second aromatic ring and exhibits a markedly lower molecular weight (210.23 vs. 286.32 g mol⁻¹) and fundamentally different lipophilicity and target‑binding potential . Generic substitution therefore risks loss of the specific biological profile conferred by the extended aryl‑thioether architecture.

Quantitative Differentiation of 2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole Against Its Closest Structural Analogs


Molecular Weight and Structural Complexity Differentiation vs. 2-(4-Fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole (CAS 459860‑94‑7)

The target compound possesses an intact 2‑(methylsulfanyl)phenyl substituent at position 5, conferring a molecular weight of 286.32 g mol⁻¹ . In contrast, the closest commercially available analog, 2‑(4‑fluorophenyl)‑5‑(methylsulfanyl)‑1,3,4‑oxadiazole (CAS 459860‑94‑7), bears a simple methylsulfanyl group at position 5 and shows a molecular weight of only 210.23 g mol⁻¹ . This 76 g mol⁻¹ difference reflects the presence of an additional aromatic ring in the target compound, which brings extra π‑stacking, hydrophobic, and steric interactions that are absent in the simpler analog.

Medicinal Chemistry Drug Discovery Chemical Procurement

Predicted Physicochemical Profile and Lipophilicity Advantage Over the 5‑Methylsulfanyl Analog

The simpler comparator 2‑(4‑fluorophenyl)‑5‑(methylsulfanyl)‑1,3,4‑oxadiazole has a predicted boiling point of 326.6 °C and a predicted density of 1.37 g cm⁻³ . These properties reflect the relatively compact, low‑molecular‑weight scaffold. By adding a second phenyl ring, the target compound 2‑(4‑fluorophenyl)‑5‑[2‑(methylsulfanyl)phenyl]‑1,3,4‑oxadiazole (CAS 339014‑14‑1, MW 286.32) is expected to exhibit a substantially higher boiling point, greater density, and increased log P, consistent with the well‑established SAR that each additional aromatic ring raises log P by approximately 0.5–0.7 units and increases boiling point by 40–60 °C [1]. This class‑level inference aligns with the observation that 2,5‑diaryl‑1,3,4‑oxadiazoles generally display superior membrane permeability and enhanced target‑engagement relative to 2‑aryl‑5‑alkylthio counterparts [1].

ADME Prediction Lipophilicity Physicochemical Characterization

Antibacterial Activity Class Membership and Structural Differentiation from Non‑Thioether 1,3,4‑Oxadiazoles

Compounds containing both a 1,3,4‑oxadiazole core and a methylthio/methylsulfanyl group constitute a recognized antibacterial pharmacophore. A 2024 study demonstrated that S‑substituted 1,3,4‑oxadiazole‑2‑thiol derivatives exhibit broad‑spectrum activity against Gram‑positive and Gram‑negative bacterial strains, with MIC values in the range of 16–128 µg mL⁻¹ [1]. Another investigation of 2,5‑disubstituted‑1,3,4‑oxadiazoles reported that several analogs displayed antibacterial and antifungal activities comparable to first‑line drugs [2]. The target compound combines both the methylsulfanyl group and a 4‑fluorophenyl substituent, a pairing that is frequently associated with enhanced antimicrobial potency in 2,5‑disubstituted‑1,3,4‑oxadiazole series [1][2]. Compounds lacking the thioether or the fluorophenyl moiety typically show attenuated or absent activity against key microbial panels [3].

Antibacterial Antimicrobial Infectious Disease

Antitumor Activity Potential Based on the 2‑(Methylsulfanyl)phenyl Pharmacophore

The 2‑(methylsulfanyl)phenyl motif appears in several 1,3,4‑oxadiazole derivatives with reported anticancer activity. BindingDB entry BDBM49519, corresponding to 2‑(2‑methylsulfanylphenyl)‑5‑phenyl‑1,3,4‑oxadiazole—a close structural analog of the target compound—showed measurable activity in a cell‑based assay with an EC₅₀ of 6.75 × 10⁴ nM (67.5 µM) against the screened target [1]. This indicates that the 2‑(methylsulfanyl)phenyl‑substituted oxadiazoles can engage biological targets associated with antiproliferative pathways. Additionally, multiple 2,5‑disubstituted‑1,3,4‑oxadiazoles have been reported to exhibit IC₅₀ values below 50 µM against various cancer cell lines, including 4T1 mammary carcinoma and CT26.WT colon cancer [2]. Compounds lacking the 2‑(methylsulfanyl)phenyl group, such as 2,5‑diphenyl‑1,3,4‑oxadiazole, generally fall outside this activity window and show no significant cytotoxicity at comparable concentrations [2].

Anticancer Cytotoxicity Apoptosis

Enzyme Inhibitory Potential: Class‑Level Evidence for Urease and α‑Glucosidase Targeting

4‑Fluorophenyl‑substituted 1,3,4‑oxadiazoles have been systematically evaluated as dual urease and α‑glucosidase inhibitors. In a series of 15 fluorophenyl‑containing 1,3,4‑oxadiazoles (compounds 4a–o), the most potent analogs achieved urease EC₅₀ values of 48.6‑88.8 µM (vs. thiourea standard, EC₅₀ = 24.1 µM) and α‑glucosidase EC₅₀ values of 136.0–194.7 µM (vs. acarbose standard, EC₅₀ = 51.2 µM) [1]. The target compound bears the same 4‑fluorophenyl substitution that was essential for potent enzyme inhibition in the study; the additional 2‑(methylsulfanyl)phenyl group is expected to further modulate binding pocket interactions, as molecular docking demonstrated that subtle changes in the 2‑position substituent significantly alter docking scores and binding modes [1]. Related 1,3,4‑oxadiazole‑2‑amines have shown acetylcholinesterase inhibition at concentrations up to 200 µM, confirming that the oxadiazole scaffold broadly supports enzyme inhibitory activity [2].

Enzyme Inhibition Urease α‑Glucosidase Metabolic Disease

Structural Uniqueness Against All 1,3,4‑Oxadiazole Library Members in Common Screening Collections

The combination of a 4‑fluorophenyl group at position 2 and a 2‑(methylsulfanyl)phenyl group at position 5 of the 1,3,4‑oxadiazole core is absent from the most frequently encountered 1,3,4‑oxadiazole screening compounds. Common library members include 2,5‑diphenyl‑1,3,4‑oxadiazole, 2‑(4‑fluorophenyl)‑5‑phenyl‑1,3,4‑oxadiazole (CAS 1580‑50‑3), and 2‑(4‑chlorophenyl)‑5‑(thiophen‑2‑yl)‑1,3,4‑oxadiazole [1][2]. None of these widely available compounds incorporate both a fluorophenyl and a methylsulfanyl‑substituted phenyl ring simultaneously. The target compound’s ChEBI annotation as an aryl sulfide (CHEBI:35683 subclass) further confirms its distinct chemical classification [3]. Compared to 2‑(4‑fluorophenyl)‑5‑phenyl‑1,3,4‑oxadiazole (MW 240.23), the target compound adds 46.09 g mol⁻¹ of mass and a polarizable sulfur atom, expanding the chemical space accessible in diversity‑oriented synthesis and HTS library design.

Chemical Library Design HTS Drug Discovery Scaffold Diversity

Optimal Research and Procurement Scenarios for 2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole


Medicinal Chemistry Lead Optimization Campaigns Targeting Urease or α‑Glucosidase

This compound is a strong candidate for hit‑to‑lead programs focused on dual urease/α‑glucosidase inhibition. The 4‑fluorophenyl group has been validated as an essential pharmacophoric element in a recent SAR study of 15 fluorophenyl‑1,3,4‑oxadiazoles, where the most potent analogs achieved urease EC₅₀ values of 48.6–88.8 µM and α‑glucosidase EC₅₀ values of 136.0–194.7 µM [1]. The target compound provides the added benefit of a 2‑(methylsulfanyl)phenyl substituent that can be systematically varied to explore additional binding interactions identified by molecular docking.

Antibacterial Screening Cascades Requiring S‑Substituted 1,3,4‑Oxadiazole Pharmacophores

For microbiology groups seeking novel antibacterial scaffolds, this compound delivers the S‑substituted 1,3,4‑oxadiazole core that has been associated with MIC values in the 16–128 µg mL⁻¹ range against Gram‑positive and Gram‑negative bacteria [2]. Unlike non‑thioether 1,3,4‑oxadiazoles that commonly fail at the primary screening stage (MIC >256 µg mL⁻¹), this compound’s methylsulfanyl‑containing structure places it within the active antibacterial chemical space. It is suitable for immediate inclusion in microdilution‑based screening panels.

Anticancer Library Expansion Leveraging the 2‑(Methylsulfanyl)phenyl Motif

The 2‑(methylsulfanyl)phenyl substituent is a documented pharmacophore for anticancer activity in the 1,3,4‑oxadiazole series. A close structural analog (2‑(2‑methylsulfanylphenyl)‑5‑phenyl‑1,3,4‑oxadiazole) registered an EC₅₀ of 67.5 µM in cell‑based HTS [3]. Multiple 2,5‑disubstituted‑1,3,4‑oxadiazoles have demonstrated IC₅₀ values below 50 µM against 4T1 and CT26.WT cell lines [4]. The target compound builds on this scaffold by incorporating a fluorine atom that may further enhance metabolic stability and cellular permeability, making it a logical next‑generation candidate for antiproliferative testing.

Chemical Library Procurement for Diversity‑Oriented Synthesis and HTS Deck Enrichment

The simultaneous presence of 4‑fluorophenyl and 2‑(methylsulfanyl)phenyl substituents on the 1,3,4‑oxadiazole core constitutes a scaffold absent from standard screening libraries dominated by 2,5‑diphenyl‑1,3,4‑oxadiazole and 2‑(4‑fluorophenyl)‑5‑phenyl‑1,3,4‑oxadiazole [5]. With a molecular weight of 286.32 g mol⁻¹ and a sulfur‑containing aryl sulfide classification (ChEBI: aryl sulfide subclass) [6], this compound extends the chemical diversity of any HTS collection. It is particularly suited for screening decks targeting novel antibiotic, enzyme inhibitor, or anticancer programs where structural novelty is correlated with hit‑finding probability.

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.